Ethyl 2-propylacrylate

Descripción general

Descripción

Métodos De Preparación

Ethyl 2-propylacrylate can be synthesized through various methods. One common synthetic route involves the esterification of acrylic acid with ethanol in the presence of an acid catalyst . This reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods often involve the use of continuous reactors to maintain consistent quality and yield .

Análisis De Reacciones Químicas

Polymerization Reactions

Ethyl 2-propylacrylate undergoes anionic polymerization under basic or moisture-rich conditions. The reaction initiates via nucleophilic attack on the electron-deficient β-carbon of the acrylate group, followed by chain propagation:

Key factors influencing polymerization:

-

Temperature : Optimal yields occur between 60–80°C, with side reactions (e.g., branching) increasing above 100°C.

-

Solvent polarity : Polar solvents (e.g., ethanol) enhance reaction rates due to improved initiator solubility .

Hydrolysis and pH-Dependent Reactivity

The ester group hydrolyzes in aqueous environments, with rates highly pH-dependent:

| pH Range | Half-Life (25°C) | Primary Mechanism |

|---|---|---|

| 0–3 | 8 days | Acid-catalyzed ester cleavage |

| 7 | 50–60% hydrolysis plateau | Nucleophilic attack by OH⁻ |

| >10 | Minutes | Base-induced saponification |

At neutral pH, hydrolysis plateaus due to electrostatic repulsion between anionic carboxylates and hydroxide ions .

Transesterification and Catalytic Reactions

This compound participates in microwave-assisted transesterification with alcohols, achieving >99% yield under optimized conditions :

Table 1 : Transesterification with methyl acrylate (representative conditions)

| Entry | Solvent | Base | Catalyst (mol%) | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| 11 | EtOH | K₂CO₃ | 8 | 100 (MW) | >99 |

| 13 | EtOH | K₂CO₃ | 2 | 100 (MW) | 87 |

Key observations:

-

Microwave irradiation reduces reaction time from hours to minutes (5–10 min vs. 6–12 h) .

-

K₂CO₃ outperforms NaOH or Na₂CO₃ due to balanced nucleophilicity and solubility .

Radical-Mediated Reactions and Secondary Processes

In radical polymerization, secondary reactions dominate at elevated temperatures:

Table 2 : Secondary reaction prevalence in acrylates

| Temperature Range | Dominant Process | Effect on Polymer Properties |

|---|---|---|

| <80°C | Backbiting | Midchain radical formation, branching |

| 80–180°C | β-Scission | Reduced molecular weight |

| >180°C | Self-initiation | Uncontrolled chain growth |

Mechanistic insights:

-

Backbiting : Intramolecular H-abstraction forms midchain radicals, leading to short-chain branches .

-

β-Scission : Cleavage of midchain radicals produces macromonomers ( at 140°C) .

Copolymerization and Network Formation

This compound forms interpenetrating polymer networks (IPNs) with rigid-rod polymers (e.g., PBLG):

Aplicaciones Científicas De Investigación

Polymer Synthesis

Ethyl 2-propylacrylate is primarily utilized as a monomer for the production of various polymers. Its unique structure allows it to participate in different polymerization processes, including:

- Co-polymerization : EPA can be co-polymerized with other acrylates and methacrylates to enhance the properties of the resulting polymers. This is particularly useful in creating materials with specific mechanical and thermal properties tailored for applications in coatings and adhesives .

- Thermoresponsive Polymers : Research has shown that polymers synthesized from EPA exhibit thermoresponsive behavior, making them suitable for applications that require temperature sensitivity, such as drug delivery systems and smart materials .

Table 1: Properties of Polymers Derived from this compound

| Property | Value | Application Area |

|---|---|---|

| Glass Transition Temp | Varies with composition | Coatings, adhesives |

| Thermal Stability | High | Automotive, construction |

| Mechanical Strength | Moderate to High | Structural materials |

| Solubility | Soluble in organic solvents | Coatings, inks |

Coatings and Adhesives

EPA is extensively used in the formulation of coatings and adhesives due to its favorable properties:

- Surface Coatings : Polymers derived from EPA are employed in surface coatings for automotive and industrial applications. They provide excellent adhesion, flexibility, and resistance to environmental factors such as moisture and UV light .

- Adhesives : The adhesive formulations incorporating EPA demonstrate strong bonding capabilities along with good thermal stability. This makes them suitable for use in various industries, including construction and manufacturing .

Case Study: Automotive Coatings

A study demonstrated the effectiveness of EPA-based coatings in automotive applications. The coatings exhibited superior adhesion properties compared to traditional formulations, leading to enhanced durability and resistance to environmental degradation. The incorporation of EPA allowed for a reduction in volatile organic compounds (VOCs), aligning with modern environmental regulations.

Biomedical Applications

Emerging research indicates potential biomedical applications for this compound:

- Drug Delivery Systems : Due to its thermoresponsive nature, polymers synthesized from EPA can be designed for controlled drug release mechanisms. This is particularly advantageous in targeted therapies where precise dosage is crucial .

- Tissue Engineering : The biocompatibility of certain EPA-derived polymers makes them candidates for scaffolding materials in tissue engineering applications. Their ability to support cell growth while providing necessary mechanical support is being actively researched .

Mecanismo De Acción

The mechanism of action of ethyl 2-propylacrylate involves its ability to undergo polymerization and other chemical reactions. Its molecular structure allows it to interact with various molecular targets, including enzymes and receptors, depending on the specific application . The pathways involved in its action are primarily related to its reactivity as an acrylate ester .

Comparación Con Compuestos Similares

Ethyl 2-propylacrylate is similar to other acrylate esters, such as ethyl acrylate and butyl acrylate . it is unique in its specific molecular structure, which imparts distinct chemical and physical properties. For example, ethyl acrylate has a lower boiling point and different reactivity compared to this compound . Other similar compounds include methyl acrylate and 2-ethylhexyl acrylate, each with their own unique properties and applications .

Actividad Biológica

Ethyl 2-propylacrylate (EPA) is an acrylic ester that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

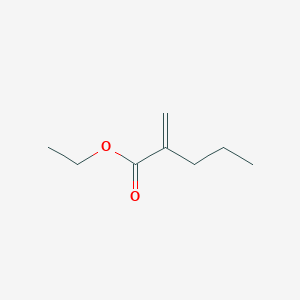

Chemical Structure and Properties

This compound is characterized by its acrylate functional group, which is known to exhibit various biological activities. The general structure can be represented as follows:

This compound features a propyl group attached to the acrylate backbone, influencing its reactivity and interactions with biological systems.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of acrylate derivatives, including EPA. The acrylate moiety is recognized for its ability to inhibit tubulin polymerization, which is critical in cancer cell proliferation. For instance, compounds similar to EPA have shown significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. In one study, a related compound demonstrated an IC50 value of 2.57 ± 0.16 μM against MCF-7 cells, indicating potent antiproliferative activity .

Mechanism of Action:

- Tubulin Inhibition: EPA and its derivatives may disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest at the G2/M phase.

- Apoptosis Induction: Studies indicate that these compounds can enhance apoptotic markers such as p53 and Bax while reducing anti-apoptotic factors like Bcl-2 .

2. Antimicrobial Activity

Acrylates have also been investigated for their antimicrobial properties. Research indicates that certain acrylate polymers exhibit intrinsic antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism of action typically involves disruption of bacterial cell membranes, leading to cell lysis .

Case Study 1: Antiproliferative Effects

A study focused on a series of acrylate derivatives found that modifications in the alkyl chain length significantly influenced their cytotoxicity against cancer cells. The findings suggested that longer alkyl chains enhanced the interaction with cellular membranes, improving drug delivery and efficacy .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound 6e | 2.57 ± 0.16 | MCF-7 |

| This compound | TBD | TBD |

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of poly(borneol acrylate) films, which demonstrated significant inhibition of bacterial growth compared to control polymers. This study emphasizes the potential for developing EPA-based materials for biomedical applications due to their antimicrobial characteristics .

Safety and Toxicological Profile

While exploring the biological activities of EPA, it is crucial to consider its safety profile. Toxicological assessments indicate varying degrees of acute toxicity depending on exposure routes:

- Oral LD50: >5 g/kg in rats

- Dermal LD50: 306 mg/kg in rabbits

These values suggest that while EPA may exhibit beneficial biological activities, caution is warranted regarding its safety in therapeutic applications .

Propiedades

IUPAC Name |

ethyl 2-methylidenepentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUMJFMINXROCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474313 | |

| Record name | Ethyl 2-propylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3550-06-9 | |

| Record name | Ethyl 2-propylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3550-06-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.